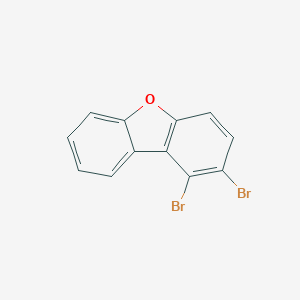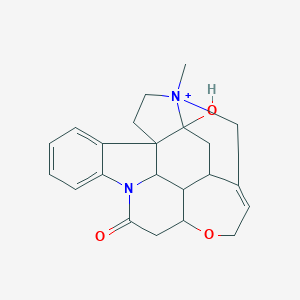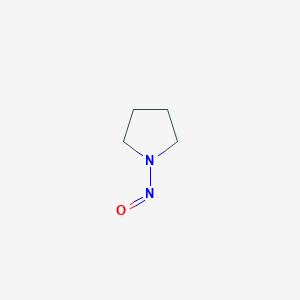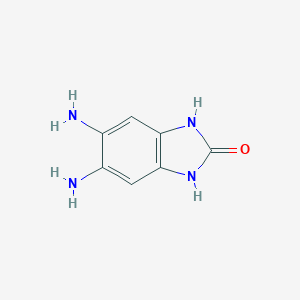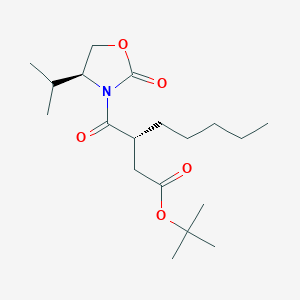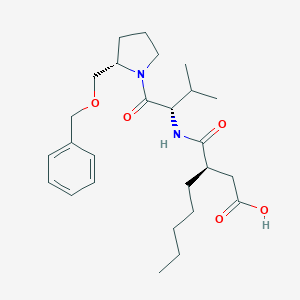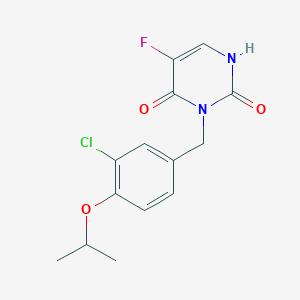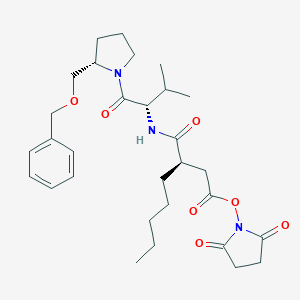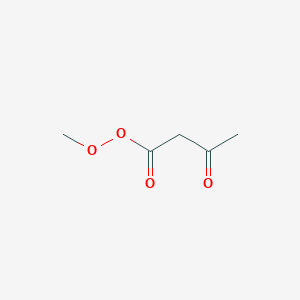
Methyl 3-oxobutaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxobutaneperoxoate, also known as MOBP, is a peroxide compound that has gained significant attention in recent years due to its potential applications in organic synthesis and chemical biology. MOBP is a colorless liquid that is soluble in a variety of solvents, including water, and is known for its ability to act as a powerful oxidizing agent.
Mecanismo De Acción
The mechanism of action of Methyl 3-oxobutaneperoxoate involves the transfer of an oxygen atom to the substrate being oxidized. This process is facilitated by the presence of the peroxo group in Methyl 3-oxobutaneperoxoate, which is a highly reactive species that readily donates oxygen atoms.
Efectos Bioquímicos Y Fisiológicos
While Methyl 3-oxobutaneperoxoate has not been extensively studied for its biochemical and physiological effects, it has been shown to have some toxic effects on living organisms. In particular, Methyl 3-oxobutaneperoxoate has been shown to induce oxidative stress and damage to cellular components such as DNA and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-oxobutaneperoxoate in lab experiments is its high reactivity, which makes it an effective oxidizing agent in a variety of reactions. However, Methyl 3-oxobutaneperoxoate is also highly unstable and can decompose rapidly, which can make it difficult to work with in certain situations.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 3-oxobutaneperoxoate, including the development of new synthetic methods for producing Methyl 3-oxobutaneperoxoate, the optimization of existing methods for using Methyl 3-oxobutaneperoxoate as an oxidizing agent, and the exploration of its potential applications in chemical biology and medicinal chemistry. Additionally, further studies are needed to better understand the biochemical and physiological effects of Methyl 3-oxobutaneperoxoate, particularly in relation to its potential toxicity.
Métodos De Síntesis
Methyl 3-oxobutaneperoxoate can be synthesized through a variety of methods, including the reaction of methyl vinyl ketone with hydrogen peroxide, the reaction of methyl acrylate with hydrogen peroxide, and the reaction of methyl 2-propynoate with hydrogen peroxide. The most commonly used method for synthesizing Methyl 3-oxobutaneperoxoate involves the reaction of methyl vinyl ketone with hydrogen peroxide in the presence of a catalyst such as magnesium sulfate.
Aplicaciones Científicas De Investigación
Methyl 3-oxobutaneperoxoate has been extensively studied for its potential applications in organic synthesis, particularly in the area of oxidative transformations. Methyl 3-oxobutaneperoxoate has been shown to be an effective oxidizing agent in a variety of reactions, including the oxidation of alcohols to aldehydes and ketones, the oxidation of sulfides to sulfoxides and sulfones, and the epoxidation of alkenes.
Propiedades
Número CAS |
105025-71-6 |
|---|---|
Nombre del producto |
Methyl 3-oxobutaneperoxoate |
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
methyl 3-oxobutaneperoxoate |
InChI |
InChI=1S/C5H8O4/c1-4(6)3-5(7)9-8-2/h3H2,1-2H3 |
Clave InChI |
BYZICMCOUPZBCL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)OOC |
SMILES canónico |
CC(=O)CC(=O)OOC |
Sinónimos |
Butaneperoxoic acid, 3-oxo-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



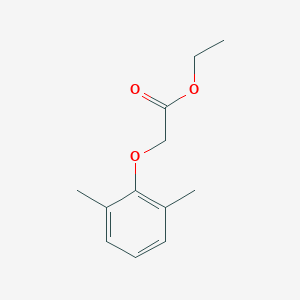
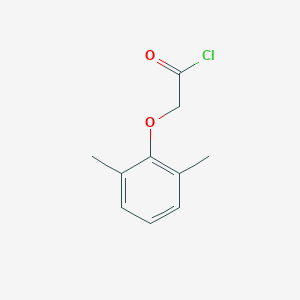
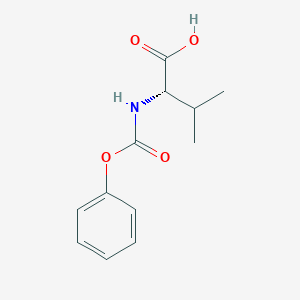
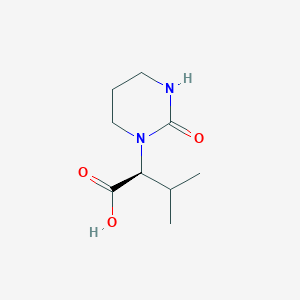
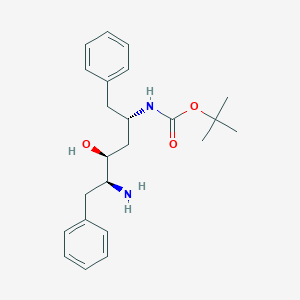
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)
